Testosterone Suppression Depth: Leuprolide vs. Goserelin vs. Triptorelin
In a retrospective cohort of 125 prostate cancer patients, leuprolide acetate (11.25 mg) demonstrated intermediate potency in achieving profound castration compared to goserelin (11.34 mg) and triptorelin (11.25 mg). The percentage of patients achieving a serum testosterone level below 10 ng/dL at any time during 9 months of treatment was 86.4% for leuprolide, compared to 93.2% for triptorelin and 54.2% for goserelin (p<0.001) [1]. The lowest mean testosterone levels followed the same rank order: triptorelin < leuprolide < goserelin (p=0.001) [1]. This indicates leuprolide's superior suppression versus goserelin but inferiority versus triptorelin at the most stringent castration threshold.
| Evidence Dimension | Rate of chemical castration at serum testosterone <10 ng/dL |
|---|---|
| Target Compound Data | 86.4% |
| Comparator Or Baseline | Goserelin: 54.2%; Triptorelin: 93.2% |
| Quantified Difference | Leuprolide is 32.2 percentage points more effective than goserelin but 6.8 percentage points less effective than triptorelin. |
| Conditions | Retrospective study; 125 patients with prostate cancer; ADT with goserelin 11.34 mg, triptorelin 11.25 mg, or leuprolide 11.25 mg; assessed over 9 months [1]. |
Why This Matters
Selection of an LHRH agonist with a higher probability of achieving profound castration (<10 ng/dL) may correlate with improved clinical outcomes, making this data critical for protocol design and formulary decisions.
- [1] Shim M, Bang WJ, Oh CY, Lee YS, Cho JS. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide. Investig Clin Urol. 2019 Jul;60(4):244-250. doi:10.4111/icu.2019.60.4.244. View Source
